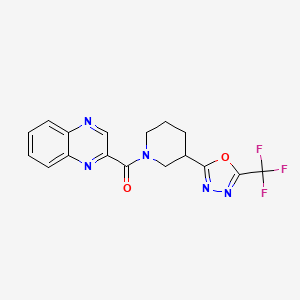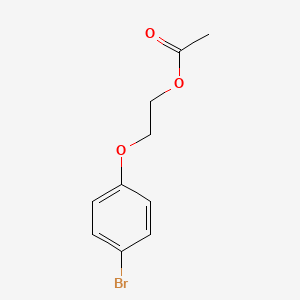![molecular formula C17H17ClN2O3 B2593329 methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate CAS No. 1280969-56-3](/img/structure/B2593329.png)
methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate is an organic compound with a complex structure that includes a benzyl group, a chloropyridine moiety, and a formamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate typically involves multiple steps:
-
Formation of the Chloropyridine Intermediate: : The starting material, 6-chloropyridine, is often synthesized through chlorination of pyridine using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
-
Benzylation: : The chloropyridine intermediate is then subjected to benzylation. This step involves the reaction of the chloropyridine with benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Formamidation: : The benzylated chloropyridine is reacted with formamide or a formamide derivative under acidic or basic conditions to introduce the formamido group.
-
Esterification: : Finally, the formamido intermediate is esterified with methyl 3-bromopropanoate in the presence of a base like triethylamine (TEA) or sodium methoxide (NaOMe) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
-
Reduction: : Reduction reactions can target the formamido group, converting it to an amine.
-
Substitution: : The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it useful in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
The compound’s structure suggests potential biological activity, particularly in the realm of enzyme inhibition or receptor binding. It could be explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
Given its potential biological activity, this compound might be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents. Its ability to interact with biological macromolecules could make it a candidate for drug development.
Industry
In the materials science field, this compound could be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties.
作用机制
The exact mechanism of action for methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids through various interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. The chloropyridine moiety might facilitate binding to specific sites, while the formamido group could participate in hydrogen bonding.
相似化合物的比较
Similar Compounds
Methyl 3-[N-benzyl-1-(pyridin-3-yl)formamido]propanoate: Lacks the chlorine atom, which might affect its reactivity and binding properties.
Methyl 3-[N-benzyl-1-(6-methylpyridin-3-yl)formamido]propanoate: The methyl group instead of chlorine could lead to different steric and electronic effects.
Methyl 3-[N-benzyl-1-(4-chloropyridin-3-yl)formamido]propanoate: The position of the chlorine atom changes, potentially altering its chemical behavior and biological activity.
Uniqueness
Methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature might confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
属性
IUPAC Name |
methyl 3-[benzyl-(6-chloropyridine-3-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-16(21)9-10-20(12-13-5-3-2-4-6-13)17(22)14-7-8-15(18)19-11-14/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUACYGUDBVZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CC1=CC=CC=C1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2593246.png)

![1-({[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B2593249.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE](/img/structure/B2593251.png)
![2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2593252.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2593256.png)

![N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE](/img/structure/B2593262.png)



![N-(4-fluorophenyl)-3-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)propanamide](/img/structure/B2593267.png)
![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2593268.png)
![({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride](/img/structure/B2593269.png)
